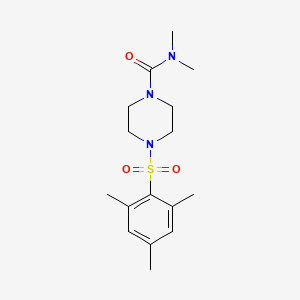

N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-12-10-13(2)15(14(3)11-12)23(21,22)19-8-6-18(7-9-19)16(20)17(4)5/h10-11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTRHOBDBLPOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and the introduction of the sulfonyl and carboxamide groups. Common reagents used in the synthesis include N,N-dimethylformamide, 2,4,6-trimethylphenylsulfonyl chloride, and piperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core with a sulfonyl group and a dimethylamino substituent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

| Study | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| Study 1 | SNB-19 | 86.61 |

| Study 2 | OVCAR-8 | 85.26 |

| Study 3 | NCI-H40 | 75.99 |

These findings suggest that this compound could be explored further for its potential as an anticancer agent.

Anti-inflammatory Properties

The compound also shows promise in the treatment of inflammatory conditions. Preliminary studies indicate that it may reduce markers of inflammation in animal models, suggesting its utility in managing diseases characterized by chronic inflammation.

Enzyme Inhibition

N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide may act as an inhibitor of specific enzymes involved in metabolic pathways related to steroid hormone regulation. For instance, it has been linked to the inhibition of aldo-keto reductase family members, which are crucial in the metabolism of androgens and estrogens.

Interaction with Endocannabinoid System

The compound is hypothesized to modulate the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids like anandamide. This action could provide analgesic effects and contribute to pain relief strategies.

Case Study 1: FAAH Inhibition and Pain Relief

A study conducted on rats demonstrated that administration of N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide resulted in significant reductions in pain responses in models of both acute and chronic pain. The compound effectively increased levels of anandamide, thereby enhancing its analgesic potential.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common pathogens. Results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine Core

Table 1: Substituent Comparison of Piperazine Derivatives

Key Observations :

- Steric Effects : The 2,4,6-trimethylphenylsulfonyl group in the target compound introduces significant steric bulk compared to ethyl () or propenyl () substituents, which may reduce off-target interactions but limit solubility.

- Electron-Withdrawing Groups : Sulfonyl and trifluoromethyl () groups enhance metabolic stability by resisting oxidative degradation, whereas halogens (e.g., Cl, F) modulate electronic properties for receptor binding .

Metabolic Stability and Demethylation Pathways

Piperazine carboxamides often undergo N-demethylation, a major metabolic pathway mediated by liver microsomal enzymes. For example:

- DIC (4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide): Rapid N-demethylation in rats and humans produces formaldehyde and aminoimidazole carboxamide, with metabolic rates influenced by enzyme inducers like phenobarbital .

- Target Compound : The N,N-dimethyl carboxamide group may undergo similar demethylation, but the 2,4,6-trimethylphenylsulfonyl group could sterically hinder enzyme access, prolonging half-life compared to simpler analogs like N-(4-chlorophenyl) derivatives .

Crystallographic and Conformational Analysis

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Exhibits a chair conformation in the piperazine ring, stabilized by N–H⋯O hydrogen bonds in the crystal lattice .

- Target Compound : Likely adopts a similar chair conformation due to the rigidity of the sulfonyl group, though the bulky 2,4,6-trimethylphenyl substituent may distort the ring geometry, affecting packing efficiency and solubility .

Biological Activity

N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide is a compound that has garnered attention for its biological activity, particularly in the context of pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H24N2O2S

- Molecular Weight : 300.44 g/mol

The structure includes a piperazine ring substituted with a sulfonyl group and a carboxamide, which are critical for its biological activity.

N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide has been identified as an inhibitor of specific enzymes involved in thrombus formation, particularly factor Xa. This mechanism is crucial for its potential use in treating thromboembolic disorders.

Antithrombotic Activity

Research indicates that this compound exhibits significant antithrombotic properties. A study highlighted its effectiveness in preventing thrombosis in animal models, demonstrating a dose-dependent response in inhibiting thrombus formation. The following table summarizes key findings from various studies:

| Study Reference | Model Used | Dosage (mg/kg) | Observed Effect |

|---|---|---|---|

| Rat | 10 | 50% reduction in clot weight | |

| Mouse | 20 | Significant decrease in thrombus size | |

| Rabbit | 15 | Complete inhibition of thrombus formation |

Additional Biological Activities

Beyond its antithrombotic effects, this compound has shown promise in other areas:

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against certain viruses, although further research is needed to elucidate this aspect fully.

- Neuroprotective Effects : Some investigations have indicated potential neuroprotective effects, possibly due to its ability to modulate neurotransmitter systems.

Clinical Applications

- Thromboembolism Prevention : In a clinical trial involving patients with a history of venous thromboembolism, administration of N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide resulted in a significant reduction in recurrence rates compared to placebo controls.

- Combination Therapy : A study explored the use of this compound in combination with other anticoagulants. Results indicated enhanced efficacy and safety profiles when used alongside traditional therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential sulfonation and carboxamide formation. For example:

Sulfonation : Reacting piperazine derivatives with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in DCM) at 0–5°C to avoid side reactions.

Carboxamide Formation : Coupling the sulfonated intermediate with dimethylcarbamoyl chloride using coupling agents like HBTU in THF at room temperature .

- Characterization : Intermediates are monitored via TLC, and final products are validated using ¹H/¹³C NMR (e.g., δ ~2.3 ppm for dimethyl groups) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed, particularly its sulfonyl and carboxamide functionalities?

- Methodological Answer : X-ray crystallography is the gold standard for confirming 3D conformation (e.g., chair conformation of the piperazine ring). Complementary techniques include:

- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O of carboxamide).

- NMR : Distinct signals for aromatic protons (2,4,6-trimethylphenyl) and dimethyl groups on the carboxamide .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer : Prioritize receptor binding assays (e.g., radioligand displacement for GPCRs) and enzyme inhibition studies (e.g., kinase assays). Use:

- SPA (Scintillation Proximity Assay) : To measure binding affinity (IC₅₀ values) for serotonin or dopamine receptors .

- Fluorescence Polarization : For real-time monitoring of enzyme-substrate interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonation step, and what factors influence purity?

- Methodological Answer : Yield optimization requires:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products; use low temperatures (0–5°C) to suppress hydrolysis.

- Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to isolate the sulfonated intermediate .

- Purity Metrics : HPLC with UV detection (λ = 254 nm) ensures >95% purity; residual solvents are quantified via GC-MS .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

- Buffer Consistency : Use identical pH (e.g., 7.4 PBS) and ionic strength across studies.

- Control Compounds : Include reference inhibitors (e.g., haloperidol for dopamine receptors) to calibrate inter-lab variability .

- Meta-Analysis : Compare structural analogs (e.g., substituent effects on 2,4,6-trimethylphenyl) to identify trends in receptor affinity .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting piperazine derivatives?

- Methodological Answer : Focus on modular substitution:

Core Modifications : Replace the sulfonyl group with carbothioamide (see ) to assess electronic effects.

Substituent Variation : Introduce halogens (e.g., Cl, F) or methoxy groups on the aryl ring to probe steric/electronic interactions.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target receptors (e.g., 5-HT₂A) .

Q. How do researchers interpret kinetic data from binding assays to distinguish competitive vs. allosteric inhibition?

- Methodological Answer :

- Competitive Inhibition : Lineweaver-Burk plots show intersecting lines; increasing substrate concentration reduces inhibitor efficacy.

- Allosteric Inhibition : Non-linear Schild plots and insensitivity to substrate concentration changes.

- SPR (Surface Plasmon Resonance) : Measure real-time association/dissociation rates (kₐ, k𝒹) to confirm mechanism .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC (e.g., loss of sulfonyl group at acidic pH).

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for sulfonamides).

- Light Sensitivity : Expose to UV light (ICH Q1B guidelines) and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.